molecular formula C11H13N B3023682 3-(2-Cyclohexenyl)pyridine CAS No. 96090-46-9

3-(2-Cyclohexenyl)pyridine

Cat. No. B3023682
CAS RN: 96090-46-9
M. Wt: 159.23 g/mol
InChI Key: GMNKHDBVZOCVGS-UHFFFAOYSA-N
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Description

3-(2-Cyclohexenyl)pyridine is an organic compound with the molecular formula C11H13N . It has a molecular weight of 159.23 .

Scientific Research Applications

Functionalization of Pyridines

The C2 position of pyridine rings is often challenging to functionalize due to its inherent stability. However, 3-(2-Cyclohexenyl)pyridine can undergo C2-H functionalization, leading to the introduction of various substituents. Recent advances in this area have focused on developing efficient methods for modifying pyridine N-oxides, including this compound .

Magnetically Recoverable Catalysts

Nano-catalysts, including magnetically recoverable ones, have gained attention in recent years. Researchers appreciate their high surface area, ease of separation, and reusability. Investigating 3-(2-Cyclohexenyl)pyridine-based catalysts could lead to efficient and sustainable processes in organic synthesis .

Mechanism of Action

Target of Action

This compound is a building block in organic synthesis , but its specific biological targets remain unclear. More research is needed to identify the primary targets and their roles.

Mode of Action

It’s known that pyridine derivatives can interact with various biological targets . The specific interactions of 3-(2-Cyclohexenyl)pyridine with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Pyrimidine metabolism is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental functions

Pharmacokinetics

Protodeboronation of alkyl boronic esters has been reported, which could potentially influence the bioavailability of compounds like 3-(2-Cyclohexenyl)pyridine . .

Result of Action

As a building block in organic synthesis , it’s likely to be involved in the formation of more complex molecules.

properties

IUPAC Name

3-cyclohex-2-en-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h2,4-5,7-10H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNKHDBVZOCVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyclohexenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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